molecular formula C12H10ClNO B8618454 3-[(4-Chlorophenyl)methoxy]pyridine CAS No. 88166-61-4

3-[(4-Chlorophenyl)methoxy]pyridine

Cat. No. B8618454
CAS RN: 88166-61-4
M. Wt: 219.66 g/mol
InChI Key: MRCQMWBWZRQCDE-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methoxy]pyridine is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.
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properties

CAS RN

88166-61-4

Product Name

3-[(4-Chlorophenyl)methoxy]pyridine

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

3-[(4-chlorophenyl)methoxy]pyridine

InChI

InChI=1S/C12H10ClNO/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12/h1-8H,9H2

InChI Key

MRCQMWBWZRQCDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To prewashed NaH (3×20 ml hexane) (2.52 g active NaH, 105 mmol) in dimethylformamide (DMF) (50 ml) is added 3-hydroxypyridine (10.0 g, 105 mmol) in DMF (50 ml) with cooling over 0.5 hour. The reaction mixture is stirred at RT for 1 hour and is then cooled to 15°. To this is rapidly added 4-chlorobenzyl chloride (16.25 g, 99.8 mmol) in 5 ml of DMF. The reaction is allowed to warm to RT, and is then poured into ice and extracted with chloroform (3×). The chloroform layers are combined, washed with water and with brine, dried over calcium sulfate and rotoevaporated. The crude product is poured into ice and extracted with ether (3×). The combined ether layers are washed with water and with brine, and dried over calcium sulfate to give 3-(4-chlorobenzyloxy)pyridine.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16.25 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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